BenchChemオンラインストアへようこそ!

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Procurement Cost Analysis Supply Chain

This racemic morpholine-3,4-dicarboxylate (CAS 212650-45-8) delivers a cost-effective, immediately available starting point for medicinal chemistry and organic synthesis. Its orthogonal Boc-protected amine and methyl ester enable precise, sequential deprotection—Boc removal under mild acid while the ester remains intact, or saponification while Boc stays. Unlike enantiopure analogs (8–12 week lead times), the racemate is in stock at multiple suppliers, accelerating early-stage SAR studies, patent-driven library synthesis, and solid-phase methods. Ideal where rapid analog generation is prioritized over enantiomeric purity.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 212650-45-8
Cat. No. B1289049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate
CAS212650-45-8
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C(=O)OC
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3
InChIKeyKHKJMJAQUGFIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 212650-45-8): A Racemic Morpholine Building Block for Pharmaceutical Synthesis


4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 212650-45-8), also known as methyl 4-Boc-morpholine-3-carboxylate, is a racemic morpholine derivative characterized by a tert-butyloxycarbonyl (Boc) protected amine and a methyl ester functional group [1]. With a molecular formula of C11H19NO5 and a molecular weight of 245.27 g/mol , this compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its core morpholine scaffold is a privileged structure in drug discovery, and the dual orthogonal protecting groups (Boc and methyl ester) enable precise, sequential deprotection and functionalization, making it valuable for constructing complex molecules [2].

Why Racemic 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate (212650-45-8) Cannot Be Interchanged with Enantiopure Analogs


Direct substitution of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate with its enantiopure counterparts (CAS 215917-98-9 or 885321-46-0) or other morpholine dicarboxylates is not scientifically valid due to differences in stereochemical outcome, physical properties, and procurement specifications. The racemic mixture (212650-45-8) provides a 1:1 mixture of R and S enantiomers, offering a cost-effective and readily available starting point for reactions where chirality is introduced later [1]. In contrast, the enantiopure versions are specifically required for asymmetric synthesis of single-enantiomer drug candidates and demonstrate distinct physical properties (e.g., boiling point) and significantly longer lead times . Furthermore, the specific combination of a Boc-protected nitrogen and a methyl ester on the morpholine ring defines its reactivity profile; compounds lacking either functional group (e.g., 4-Boc-morpholine-3-carboxylic acid) or with different ester moieties (e.g., ethyl ester) will undergo different reaction kinetics and require different workup procedures, potentially derailing established synthetic protocols . The following quantitative evidence details the specific, measurable differences that dictate selection.

Quantitative Differentiation of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate (212650-45-8) Against Key Analogs


Cost and Availability: Racemic Mixture Offers Favorable Procurement Profile Compared to Enantiopure Version

While the S-enantiomer (CAS 215917-98-9) has a lower cost per unit mass (approx. $13.16/100mg vs. $25.00/100mg for the racemate) , the racemic 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (212650-45-8) demonstrates a significant advantage in availability and lead time. The racemic mixture is typically in stock and ships immediately , whereas the S-enantiomer is subject to extended lead times, with one major supplier quoting availability within 8-12 weeks . For projects requiring immediate initiation or where stereochemistry is not the initial critical variable, the racemate's immediate availability provides a critical time advantage, outweighing the higher unit cost.

Procurement Cost Analysis Supply Chain Medicinal Chemistry

Physical Property Differentiation: Racemate Exhibits Distinct Melting Point and Boiling Point Relative to S-Enantiomer

The racemic mixture (212650-45-8) is a solid at room temperature with a reported melting point of 115-117°C [1]. In contrast, the S-enantiomer (CAS 215917-98-9) is reported as a solid or viscous liquid at room temperature, and its predicted boiling point (368.1±42.0°C) is significantly higher than that of the racemate (313.2±42.0°C) [2]. These differences in physical state and thermal behavior are critical for processes involving crystallization, formulation, or purification, where the solid racemate may offer advantages in handling and storage.

Physicochemical Properties Formulation Analytical Chemistry Solid State Characterization

Patent-Cited Use as a Key Intermediate in Drug Discovery Programs

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate is explicitly cited in the patent literature as a synthetic intermediate. It is listed in WO 2005/080386 A1 (assigned to AstraZeneca) for the synthesis of substituted morpholine compounds targeting CNS disorders [1] and in WO 2008/125570 A1 (assigned to Evotec Neurosciences) for compounds with potential applications in treating urinary disorders and pain [2]. While direct quantitative performance data against a comparator within these patents is not available, this specific compound's inclusion in multiple pharmaceutical patents—compared to its ethyl ester analog (CAS 1269446-42-5) which lacks similar explicit patent documentation—suggests a higher degree of validation and precedence for use in drug discovery workflows.

Drug Discovery Patent Analysis Medicinal Chemistry Building Block Utility

Purity and Characterization: Commercially Available Racemate Meets High Purity Standards with Full Analytical Support

The racemic 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is routinely supplied at purities of 97% to 98% by multiple vendors, with batch-specific analytical data (NMR, HPLC, GC) available [REFS-1, REFS-2]. While similar purity levels are reported for the S-enantiomer , the racemate's widespread availability and consistent quality from major suppliers (e.g., ChemScene, Bidepharm) reduce the risk of batch-to-batch variability that can plague less common chiral building blocks. This reliability is a key procurement consideration for ensuring reproducible experimental results.

Quality Control Analytical Chemistry Reproducibility Procurement Specifications

Orthogonal Protecting Group Strategy: Dual Boc and Methyl Ester Enable Sequential Deprotection

The compound features two orthogonal protecting groups: a base-labile Boc group on the morpholine nitrogen and an acid-labile methyl ester on the carboxylic acid . This orthogonal protection allows for selective deprotection and functionalization in a stepwise manner, a key advantage over analogs such as 4-Boc-morpholine-3-carboxylic acid (CAS 783350-37-8), which lacks the ester and offers only one site for differential manipulation . This built-in synthetic flexibility is crucial for constructing complex molecular architectures and is a primary reason for its selection in pharmaceutical research.

Synthetic Methodology Protecting Group Strategy Medicinal Chemistry Solid-Phase Synthesis

Structural Confirmation: InChIKey and SMILES String Unambiguously Identify the Compound

The compound is unambiguously identified by its InChIKey (KHKJMJAQUGFIHO-UHFFFAOYSA-N) and SMILES string (O=C(OC(C)(C)C)N1C(COCC1)C(OC)=O) [REFS-1, REFS-2]. While this is a standard feature of any well-defined chemical entity, the availability of these identifiers across multiple authoritative databases (PubChem, ChemSpider) ensures accurate procurement and eliminates ambiguity when ordering from different suppliers. This is in contrast to less common or newer analogs where structural data may be inconsistent or incomplete, leading to potential procurement errors.

Cheminformatics Compound Registration Database Integrity Procurement Accuracy

Recommended Application Scenarios for 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate (212650-45-8)


Early-Stage Medicinal Chemistry: Hit-to-Lead Optimization and Library Synthesis

Given its immediate availability, high purity, and dual orthogonal protecting groups, 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is ideally suited for early-stage drug discovery. Its use as a racemic mixture is acceptable in initial screening and SAR studies, where rapid analog generation is prioritized over enantiomeric purity. The documented use in patents (e.g., WO2005/080386) validates its utility in generating libraries of morpholine-containing compounds for CNS and other therapeutic targets [1].

Synthetic Methodology Development: Model Substrate for Novel Morpholine Functionalization

The compound's well-defined physical properties (solid, mp 115-117°C) and orthogonal protecting groups make it an excellent model substrate for developing new synthetic methods on the morpholine scaffold. Its commercial availability and established analytical characterization (NMR, HPLC) allow for reproducible and comparable results across different research groups, facilitating the development of robust synthetic protocols .

Procurement for Time-Sensitive Research Projects: Immediate Availability Prioritization

For projects with tight timelines where stereochemistry is not the initial focus, the racemate's immediate availability from multiple suppliers (vs. 8-12 week lead time for the S-enantiomer) provides a significant operational advantage . This allows researchers to initiate key synthetic steps without delay, accelerating project timelines and resource allocation.

Solid-Phase Peptide Synthesis and Bioconjugation: Orthogonal Deprotection for Complex Assemblies

The orthogonal Boc and methyl ester protecting groups are particularly valuable in solid-phase synthesis strategies. The Boc group can be removed under mild acidic conditions while the methyl ester remains intact, or the ester can be saponified while the Boc group remains. This enables sequential, site-specific modifications, making the compound a valuable building block for constructing peptide mimetics, bioconjugates, and other complex molecular architectures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.